Lenalidomide-CO-C5-amine HCl
Description
Contextualization of Lenalidomide (B1683929) as an Immunomodulatory Imide Drug (IMiD) in Targeted Protein Degradation
Lenalidomide, along with its precursor thalidomide (B1683933) and its analogue pomalidomide (B1683931), belongs to a class of drugs known as immunomodulatory imide drugs (IMiDs). jst.go.jpbinasss.sa.cr Initially recognized for their immunomodulatory and anti-angiogenic properties, the precise mechanism of action of IMiDs was a long-standing puzzle. jst.go.jpnih.gov A pivotal breakthrough revealed that these molecules function as "molecular glues." nih.govlife-science-alliance.org They bind to Cereblon (CRBN), a substrate receptor component of the CUL4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). jst.go.jpselleckchem.commdpi.com This binding event alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific proteins, termed "neosubstrates." jst.go.jpnih.govlife-science-alliance.org
The key neosubstrates of lenalidomide include the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), and in certain contexts like del(5q) myelodysplastic syndrome (MDS), the casein kinase 1 alpha (CK1α). nih.govselleckchem.comnih.gov The degradation of these proteins is central to the therapeutic effects of lenalidomide in hematological malignancies. jst.go.jpnih.gov This discovery of IMiD-mediated protein degradation laid the conceptual groundwork for the development of more versatile and targeted protein-degrading technologies like PROTACs.
Role of Lenalidomide Derivatives as E3 Ubiquitin Ligase Ligands in Contemporary Chemical Biology
The ability of lenalidomide to recruit the CRBN E3 ligase has made it and its derivatives highly sought-after ligands in the design of PROTACs. frontiersin.orgwisc.edu PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. rapidnovor.com One ligand binds to a target protein of interest (POI), while the other, often a lenalidomide derivative, binds to an E3 ligase like CRBN. frontiersin.orgrapidnovor.com This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the proteasome. rapidnovor.com
Lenalidomide-based ligands are favored in PROTAC design due to several advantageous properties. Compared to thalidomide, lenalidomide's structure, which lacks one of the phthalimide (B116566) carbonyl groups, can result in improved physicochemical properties and higher metabolic and chemical stability. jst.go.jpfrontiersin.org Furthermore, some PROTACs built with lenalidomide-based ligands have demonstrated superior target degradation compared to their pomalidomide-based counterparts. frontiersin.org The modular nature of PROTACs allows for the rational design and synthesis of degraders for a vast array of proteins, including those previously considered "undruggable." nih.gov
Genesis of Lenalidomide-CO-C5-amine HCl as a Key Building Block for Proteolysis-Targeting Chimeras (PROTACs)
The synthesis of effective PROTACs requires a toolbox of well-defined chemical components. This compound emerged from the need for a versatile, ready-to-use building block that incorporates a high-affinity CRBN ligand with a linker and a reactive handle for conjugation. tenovapharma.comtenovapharma.com This specific molecule contains the essential lenalidomide scaffold to engage CRBN. vulcanchem.com
The "CO-C5-amine" portion of the name denotes a five-carbon (C5) alkyl chain linker attached to the lenalidomide core, terminating in an amine group (NH2). tenovapharma.comtenovapharma.coma2bchem.com This terminal amine provides a convenient point of attachment for a linker connected to a ligand for a protein of interest, typically via an amide bond formation with a carboxylic acid. medkoo.comsigmaaldrich.com The length and composition of the linker are critical variables in PROTAC design, as they influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and ultimately, the efficiency of protein degradation. rapidnovor.comnih.gov The availability of pre-functionalized building blocks like this compound significantly accelerates the synthesis and screening of PROTAC libraries, enabling rapid optimization of degrader potency and selectivity. sigmaaldrich.comsigmaaldrich.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H26N4O4 · xHCl | sigmaaldrich.com |
| Molecular Weight (Free Base) | 386.44 g/mol | sigmaaldrich.com |
| Appearance | Solid, powder or crystals | sigmaaldrich.com |
| Functional Group for Conjugation | Amine | sigmaaldrich.com |
| E3 Ligase Ligand | C5 Lenalidomide | sigmaaldrich.com |
Overview of the Significance of E3 Ligase Ligand-Linker Conjugates in Modulating Cellular Proteostasis
The cell's proteostasis network is a complex system that maintains the balance of protein synthesis, folding, and degradation. acs.org The ubiquitin-proteasome system (UPS) is a cornerstone of this network, responsible for the timely removal of damaged or unnecessary proteins. acs.org E3 ligase ligand-linker conjugates are the engine of PROTAC technology, enabling the hijacking of the UPS to selectively degrade specific proteins involved in disease.
The significance of these conjugates lies in their modularity and versatility. By combining different E3 ligase ligands (for CRBN, VHL, cIAP, MDM2, etc.) with a diverse array of linkers (e.g., PEG, alkyl chains) of varying lengths and compositions, researchers can fine-tune the properties of the resulting PROTACs. nih.govtargetmol.com Even subtle changes in the linker can dramatically impact the efficacy of the degrader. sigmaaldrich.com The development of libraries of E3 ligase ligand-linker conjugates, including those based on this compound, provides a powerful platform for systematic "linkerology" studies. enamine.net This allows for the rapid exploration of the structure-activity relationships that govern PROTAC-mediated protein degradation, ultimately accelerating the discovery of novel therapeutics that can precisely modulate cellular proteostasis. enamine.net
| Linker Type | Characteristics | Prevalence in Published Structures | Source |
|---|---|---|---|
| PEG Chains | Flexible, can improve solubility and cell permeability. | ~55% contain a PEG motif | nih.gov |
| Alkyl Chains | Provide hydrophobicity and defined lengths. | ~30% contain only an alkyl motif | nih.gov |
| Alkyl/PEG Combinations | Offers a balance of flexibility and physicochemical properties. | ~65% contain both motifs | nih.gov |
| Clickable Linkers (e.g., Triazoles) | Formed via robust "click chemistry," metabolically stable. | Increasingly used for convergent synthesis. |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H25ClN4O4 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]hexanamide;hydrochloride |
InChI |
InChI=1S/C19H24N4O4.ClH/c20-10-3-1-2-7-16(24)21-14-6-4-5-12-13(14)11-23(19(12)27)15-8-9-17(25)22-18(15)26;/h4-6,15H,1-3,7-11,20H2,(H,21,24)(H,22,25,26);1H |
InChI Key |
GCGLYLYNTYFIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCN.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Lenalidomide Co C5 Amine Hcl
Strategies for the Chemical Synthesis of the Lenalidomide (B1683929) Core Structure
The synthesis of the lenalidomide core, chemically known as 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is a well-established process that has undergone significant refinement to improve efficiency and yield. nih.govausl.re.it Most synthetic routes converge on the formation of a key intermediate, 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, followed by the reduction of the nitro group to the corresponding amine. google.com
A prevalent method involves the reaction of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-amino-2,6-piperidinedione hydrochloride. patsnap.comgoogle.com This reaction is typically carried out in the presence of an inorganic base, such as sodium carbonate or potassium carbonate, which acts as an acid scavenger. patsnap.comgoogle.com The subsequent and final step is the catalytic hydrogenation of the nitro-intermediate. This is commonly achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the lenalidomide core. google.compatsnap.com
Alternative and "greener" synthetic approaches have also been developed. scispace.com One such method utilizes microwave-assisted, one-pot multicomponent synthesis. scispace.comresearchgate.net This strategy involves the reaction of a cyclic anhydride, glutamic acid, and an ammonium (B1175870) source in the presence of a catalyst like 4-N,N-dimethylaminopyridine (DMAP). scispace.com While initially applied to thalidomide (B1683933) and its analogs, these principles can be adapted for lenalidomide synthesis, offering advantages such as reduced reaction times and simplified workup procedures. scispace.com
The starting materials for these syntheses are generally derived from readily available precursors. For instance, methyl 2-(bromomethyl)-3-nitrobenzoate is typically prepared from methyl 2-methyl-3-nitrobenzoate via radical bromination using N-bromosuccinimide (NBS). google.commdpi.com The glutarimide (B196013) portion, 3-amino-2,6-piperidinedione, is often synthesized from L-glutamine. wikipedia.org
Design and Incorporation of the CO-C5-amine Linker into the Lenalidomide Scaffold
The CO-C5-amine linker is a crucial component of the title compound, providing the necessary spacing and chemical functionality for PROTAC assembly. The "CO" denotes an amide bond, the "C5" refers to a five-carbon alkyl chain, and the terminal "amine" is the point of attachment for the target protein ligand. The design of this linker is predicated on achieving an optimal distance and geometry between the E3 ligase and the target protein to facilitate efficient ubiquitination.
The incorporation of this linker typically occurs at the 4-amino position of the lenalidomide core. The synthesis involves forming an amide bond between the 4-amino group of lenalidomide and a C5 linker precursor that is appropriately functionalized. A common strategy employs a bifunctional C5 linker, such as 6-(Boc-amino)hexanoic acid, where one end is a carboxylic acid and the other is a protected amine (in this case, with a tert-butyloxycarbonyl, or Boc, group).
The coupling reaction is a standard amide bond formation, often facilitated by peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP). Once the linker is attached to the lenalidomide scaffold, the terminal amine protecting group (e.g., Boc) is removed under acidic conditions to yield the free amine. This amine is then typically converted to its hydrochloride salt for improved stability and handling, affording the final Lenalidomide-CO-C5-amine HCl.
Reaction Chemistry for Conjugation of the Amine Functional Group to Target Ligands in PROTAC Assembly
The terminal primary amine of this compound is a versatile functional group for conjugation to a wide variety of target protein ligands. The choice of reaction chemistry depends on the functional groups available on the target ligand.
Common Conjugation Reactions:
| Reaction Type | Ligand Functional Group | Resulting Linkage | Key Reagents/Conditions |
| Amide Bond Formation | Carboxylic Acid | Amide | EDC, DCC, HATU, PyBOP |
| Reductive Amination | Aldehyde or Ketone | Secondary Amine | NaBH(OAc)₃, NaCNBH₃ |
| Isothiocyanate Coupling | Isothiocyanate | Thiourea | Mild basic conditions (e.g., DIPEA) |
| Sulfonamide Formation | Sulfonyl Chloride | Sulfonamide | Base (e.g., pyridine, triethylamine) |
Amide bond formation is one of the most robust and widely used methods. The carboxylic acid on the target ligand is activated, often in situ, with a coupling reagent to form a reactive intermediate that readily reacts with the amine of the lenalidomide linker. Reductive amination offers another common route, forming a stable secondary amine linkage by reacting the amine with an aldehyde or ketone on the target ligand in the presence of a mild reducing agent.
Parallel Synthesis Approaches for Generating this compound-Derived PROTAC Libraries
The modular nature of PROTACs makes them highly amenable to parallel synthesis, allowing for the rapid generation of extensive libraries to explore structure-activity relationships (SAR). Using this compound as a common building block, diverse PROTAC libraries can be created by coupling it with a collection of different target protein ligands.
Solid-phase synthesis is a powerful technique for this purpose. The lenalidomide-linker construct can be immobilized on a solid support, followed by coupling with a library of target ligands in a parallel format (e.g., in a 96-well plate). Alternatively, the target ligand can be immobilized, and the lenalidomide-linker can be added in the coupling step.
Solution-phase parallel synthesis is also frequently employed. In this approach, reactions are carried out in individual vials or wells of a microtiter plate. Automated liquid handlers can be used to dispense reagents, and purification can often be streamlined using techniques like solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC). These high-throughput methods are essential for efficiently optimizing the linker, the E3 ligase ligand, and the target protein ligand to develop potent and selective protein degraders. rsc.org
Analytical Characterization Techniques for Confirming Compound Structure and Purity in Research Contexts
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of this compound and the resulting PROTACs. A combination of spectroscopic and chromatographic techniques is typically employed.
Standard Analytical Techniques:
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, including the connectivity of atoms (¹H NMR, ¹³C NMR) and spatial relationships (2D NMR). Confirms the presence of both the lenalidomide and linker moieties. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound by separating it from starting materials, byproducts, and other impurities. The retention time is a characteristic property of the compound under specific conditions. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as amides (C=O stretch), amines (N-H stretch), and aromatic rings. ausl.re.it |
For this compound, ¹H NMR would be expected to show characteristic signals for the aromatic protons of the isoindolinone ring, the protons of the glutarimide ring, and the aliphatic protons of the C5 linker. HRMS would be used to confirm the exact mass of the protonated molecule [M+H]⁺. HPLC analysis, typically using a UV detector, would show a major peak corresponding to the product, and the integration of this peak would be used to quantify its purity.
Molecular Mechanisms of Action Facilitated by Lenalidomide Co C5 Amine Hcl
Binding Affinity and Specificity of the Lenalidomide (B1683929) Moiety for Cereblon (CRBN) E3 Ligase
The cornerstone of the activity of lenalidomide-based PROTACs is the high-affinity and specific binding of the lenalidomide moiety to Cereblon (CRBN), a substrate receptor for the Cullin-Ring E3 ubiquitin ligase 4 (CRL4) complex. nih.gov The glutarimide (B196013) ring of lenalidomide is essential for this interaction, inserting into a shallow hydrophobic pocket on CRBN formed by three tryptophan residues (Trp380, Trp386, and Trp400). binasss.sa.cr This interaction is further stabilized by hydrogen bonds between the glutarimide ring and the peptide backbone of His378 and Trp380 of CRBN. binasss.sa.cr
The binding affinity of lenalidomide to CRBN has been quantified in various studies. For instance, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay determined the half-maximal inhibitory concentration (IC50) of lenalidomide for CRBN to be approximately 1.5 µM. google.com Another study using isothermal titration calorimetry (ITC) reported a dissociation constant (K D) of 0.64 µM for the binding of lenalidomide to the full-length CRBN-DDB1 complex. researchgate.net Newer generations of CRBN modulators, known as CELMoDs (Cereblon E3 Ligase Modulators), have been developed with even higher binding affinities. For example, iberdomide (B608038) exhibits an approximately 20-fold stronger affinity for CRBN compared to lenalidomide. binasss.sa.cr
The specificity of this interaction is highlighted by the fact that subtle modifications to the lenalidomide structure can significantly impact CRBN binding and subsequent activity. The amino group on the phthaloyl ring of lenalidomide is crucial for its specific effects, distinguishing it from its parent compound, thalidomide (B1683933). rsc.org
| Compound | Binding Affinity (IC50/EC50) to CRBN | Reference |
|---|---|---|
| Lenalidomide | 1.5 µM (IC50) | google.com |
| Pomalidomide (B1683931) | 1.2 µM (IC50) | google.com |
| Iberdomide (CC-220) | 0.06 µM (C50) | binasss.sa.cr |
| Mezigdomide (CC-92480) | 0.03 µM (C50) | binasss.sa.cr |
Structural Basis of Ternary Complex Formation Involving CRBN, Lenalidomide-CO-C5-amine HCl (as part of a PROTAC), and Target Proteins
When incorporated into a PROTAC, the this compound moiety facilitates the formation of a ternary complex, bringing together the CRBN E3 ligase, the PROTAC molecule, and the target protein of interest (POI). The formation of a stable ternary complex is a critical step for subsequent ubiquitination and degradation of the POI. elifesciences.orgbiorxiv.org
The lenalidomide part of the PROTAC binds to CRBN as described above, while the other end of the PROTAC, connected via the C5-amine linker, binds to the target protein. The linker itself plays a crucial role in the stability and geometry of the ternary complex, influencing the protein-protein interactions between CRBN and the POI. researchgate.net
Crystal structures of ternary complexes involving lenalidomide, CRBN, and neosubstrates (proteins whose degradation is induced by the small molecule) have provided significant insights into these interactions. For example, the structure of the DDB1-CRBN-lenalidomide-CK1α complex reveals that CRBN and lenalidomide together create a composite binding surface for a β-hairpin loop in the N-terminal lobe of CK1α. nih.govresearchgate.net This induced interaction is highly specific and dependent on the presence of lenalidomide. nih.gov Similarly, the structure of the DDB1-CRBN-CC-885-GSPT1 complex shows the isoindolinone ring of the CRBN ligand in close proximity to a β-hairpin loop of the GSPT1 protein. rsc.org
Molecular Glue Hypothesis in the Context of CRBN Modulators
The mechanism by which lenalidomide and its derivatives function is often described by the "molecular glue" hypothesis. nih.govnih.gov In this model, the small molecule acts as an adhesive, inducing or stabilizing the interaction between CRBN and proteins that are not its natural substrates. wikipedia.org Lenalidomide binds to CRBN and alters its surface properties, creating a new interface that is complementary to a region on the neosubstrate protein. researchgate.net
This is distinct from the mechanism of many traditional bifunctional PROTACs, where the two ends of the molecule independently bind to their respective proteins, and the linker primarily serves to bridge the distance. With molecular glues like lenalidomide, the small molecule is an integral part of the induced protein-protein interaction surface. researchgate.net The phthaloyl ring of lenalidomide, which is exposed on the surface of the CRBN complex, plays a key role in defining the specificity of the interaction with different neosubstrates. binasss.sa.cr
Elucidation of Induced Proximity and Substrate Ubiquitination by the Ubiquitin-Proteasome System
The formation of the ternary complex brings the target protein into close proximity with the CRL4^CRBN^ E3 ubiquitin ligase machinery. nih.gov This induced proximity is the catalytic trigger for the ubiquitination of the target protein. nih.gov The CRL4^CRBN^ complex, once bound to the target via the PROTAC, recruits an E2 ubiquitin-conjugating enzyme. binasss.sa.cr This enzyme transfers ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the target protein.
The efficiency of this ubiquitination process is dependent not only on the stability of the ternary complex but also on the spatial orientation of the target protein relative to the E2 enzyme. elifesciences.org The length and chemical nature of the linker in the PROTAC, such as the C5-amine linker in this compound, can significantly influence this orientation and, consequently, the rate and extent of ubiquitination. researchgate.net Once the target protein is polyubiquitinated, it is recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein turnover. nih.gov
Identification and Characterization of Neosubstrates (e.g., IKZF1, IKZF3, CK1α) and their Degradation Pathways
Lenalidomide and its derivatives are known to induce the degradation of several specific neosubstrates, which are crucial for their therapeutic effects. Among the most well-characterized are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1α (CK1α). nih.govnih.gov
IKZF1 and IKZF3: In multiple myeloma cells, lenalidomide induces the CRBN-dependent ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3. nih.govresearchgate.net The degradation of these transcription factors leads to the downregulation of interferon regulatory factor 4 (IRF4) and MYC, which are critical for the survival of myeloma cells. rsc.org The amino group on the phthalimide (B116566) moiety of lenalidomide is important for the degradation of IKZF1, as it forms a stabilizing water-mediated hydrogen bond with the Q146 residue of IKZF1. rsc.org
CK1α: Lenalidomide is particularly effective in degrading CK1α, an effect not seen to the same extent with thalidomide or pomalidomide. rsc.org This specificity is due to the fact that the carbonyl group present on the phthalimide ring of thalidomide and pomalidomide causes a steric clash with the CRBN backbone, which is absent with lenalidomide. rsc.org The degradation of CK1α is the basis for lenalidomide's efficacy in myelodysplastic syndrome (MDS) with a deletion on chromosome 5q, where the gene for CK1α (CSNK1A1) is located. nih.govoup.com
| Neosubstrate | Cellular Context | Downstream Effects | Reference |
|---|---|---|---|
| IKZF1 (Ikaros) | Multiple Myeloma | Downregulation of IRF4 and MYC, leading to cell death. | rsc.orgnih.gov |
| IKZF3 (Aiolos) | Multiple Myeloma | Downregulation of IRF4 and MYC, leading to cell death. | rsc.orgnih.gov |
| CK1α | Myelodysplastic Syndrome (del(5q)) | Preferential killing of haploinsufficient cells. | nih.govoup.com |
Non-Degradation Mechanisms of Action (e.g., Protein Sequestration) Induced by Lenalidomide-CRBN Interactions
While the primary mechanism of action for lenalidomide-based PROTACs is targeted protein degradation, the formation of the ternary complex can also lead to other functional consequences. One such non-degradation mechanism is protein sequestration. By forming a stable ternary complex, the PROTAC can effectively sequester both the target protein and CRBN, preventing them from participating in their normal cellular functions.
For example, the binding of lenalidomide to CRBN has been shown to block the interaction of endogenous CRBN substrates, such as the homeobox transcription factor MEIS2, with the CRL4^CRBN^ ligase. nih.gov This suggests a dual activity where the small molecule can simultaneously up-regulate the degradation of neosubstrates while down-regulating the ubiquitination of endogenous substrates. nih.gov In the context of a PROTAC, the sequestration of the target protein within the ternary complex could inhibit its function even without its degradation, although this is generally considered a secondary effect compared to the potent and catalytic nature of targeted degradation.
Preclinical Research Applications and Biological Characterization
In Vitro Cellular Assays for Quantifying Protein Degradation Efficacy in Model Systems
Once a PROTAC is synthesized using Lenalidomide-CO-C5-amine HCl as the CRBN-recruiting moiety, the primary goal is to quantify its ability to induce the degradation of the target POI in a cellular context. Various quantitative and semi-quantitative assays are employed in relevant cell models (e.g., cancer cell lines, immortalized cell lines) to determine key efficacy parameters.
Western blotting is a foundational technique used for the initial assessment of protein knockdown. Cells are treated with increasing concentrations of the PROTAC, and cell lysates are analyzed to visualize the reduction in the POI's protein band intensity relative to a loading control (e.g., GAPDH, β-actin). More advanced, high-throughput methods are essential for precise quantification. These include:
Mass Spectrometry (MS)-based Proteomics: Techniques like Tandem Mass Tag (TMT) or Data-Independent Acquisition (DIA-MS) provide a global, unbiased view of the proteome, allowing for the simultaneous quantification of the target POI and thousands of off-target proteins. This helps confirm the selectivity of the degradation event.
Reporter Gene Assays: Genetically engineered cell lines are created where the POI is fused to a reporter tag, such as NanoLuc® luciferase (e.g., HiBiT system) or HaloTag®. The degradation of the POI is then measured via a corresponding loss of luminescence or fluorescence, enabling rapid and sensitive quantification suitable for dose-response curves.
From these dose-response experiments, two critical parameters are derived:
DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to achieve 50% degradation of the target protein.
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved, which reflects the efficacy ceiling of the PROTAC.
Table 1: Representative Degradation Efficacy Data for a Hypothetical PROTAC (PROTAC-A) Targeting POI-1 This table contains interactive elements. Click on headers to sort.
| Cell Line | Target Protein | Assay Method | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|
| HEK293 | POI-1 | HiBiT Lytic Assay | 15 | >95 |
| MM.1S (Multiple Myeloma) | POI-1 | Western Blot | 25 | >90 |
| HeLa (Cervical Cancer) | POI-1 | TMT-MS Proteomics | 18 | >95 |
Data are hypothetical and for illustrative purposes only.
Assessment of Target Engagement and Ligand-Protein Binding Kinetics within Cellular Environments
For a PROTAC to function, it must simultaneously bind both the POI and the E3 ligase (CRBN) to form a productive ternary complex (POI-PROTAC-CRBN). This compound contributes the CRBN-binding component. Assessing the formation and stability of this complex within live cells is crucial for understanding the PROTAC's mechanism of action.
Key techniques for measuring intracellular target engagement include:
Cellular Thermal Shift Assay (CETSA®): This method measures the thermal stabilization of a protein upon ligand binding. Cells are treated with the PROTAC, heated to various temperatures, and the amount of soluble (non-denatured) POI and CRBN is quantified. An increase in the melting temperature of either protein indicates direct engagement by the PROTAC.
Bioluminescence Resonance Energy Transfer (BRET): NanoBRET™ is a powerful proximity-based assay. In this system, CRBN can be tagged with a NanoLuc® luciferase donor, and the POI can be tagged with a HaloTag® acceptor. Ternary complex formation brings the donor and acceptor into close proximity (<10 nm), resulting in a measurable BRET signal. This assay can directly quantify the potency and stability of the ternary complex inside living cells.
These assays help determine the binary binding affinity of the PROTAC for both the POI and CRBN, as well as the cooperativity (alpha, α) of ternary complex formation. A high cooperativity value (α > 1) indicates that the binding of one protein enhances the PROTAC's affinity for the other, which is a highly desirable characteristic for an effective degrader.
Table 2: Ternary Complex Formation Parameters for PROTAC-A Measured by NanoBRET™ This table contains interactive elements. Click on headers to sort.
| Parameter | Description | Value |
|---|---|---|
| Binary Kᴅ (PROTAC-A to POI-HaloTag®) | Binding affinity to the target protein | 250 nM |
| Binary Kᴅ (PROTAC-A to NanoLuc®-CRBN) | Binding affinity to the E3 ligase | 1.8 µM |
| Ternary Complex Kᴅ | Potency of ternary complex formation in cells | 40 nM |
Data are hypothetical and for illustrative purposes only.
Analysis of Downstream Cellular Responses and Pathway Modulation
The induced degradation of a target protein is expected to perturb the biological pathways in which it functions. Analyzing these downstream effects is essential to confirm the PROTAC's intended pharmacological outcome. For example, if the POI is a kinase, its degradation should lead to the dephosphorylation of its substrates. If it is a transcriptional repressor, its degradation should result in the upregulation of its target genes.
Furthermore, because the PROTAC utilizes a lenalidomide-based moiety, it is important to assess any inherent immunomodulatory activity. Lenalidomide (B1683929) is known to alter the production of certain cytokines, such as reducing Tumor Necrosis Factor-alpha (TNF-α) and increasing Interleukin-2 (IL-2). These effects may be retained, altered, or absent in the final PROTAC molecule.
Methods for this analysis include:
Phosphoproteomics: To map changes in signaling networks following the degradation of a kinase or phosphatase.
RNA-Sequencing (RNA-Seq): To measure global changes in gene expression resulting from the degradation of a transcription factor or chromatin modifier.
ELISA or Luminex Assays: To quantify the secretion of key cytokines (e.g., IL-2, IFN-γ, TNF-α) from immune cells or co-culture systems.
Cell Viability/Proliferation Assays: To determine the ultimate phenotypic consequence of POI degradation, such as cancer cell death or growth arrest.
Table 3: Downstream Cellular Effects Following 24-hour Treatment with PROTAC-A (100 nM) This table contains interactive elements. Click on headers to sort.
| Downstream Marker | Cell Line | Assay | Result (Fold Change vs. Vehicle) | Biological Implication |
|---|---|---|---|---|
| p-SUBSTRATE (Thr123) | HCT116 | Western Blot | 0.15 | Inhibition of POI-1 kinase activity |
| GENE-X mRNA | HCT116 | qRT-PCR | 8.5 | Upregulation of a POI-1 repressed gene |
| IL-2 Secretion | PBMCs | ELISA | 3.2 | CRBN-mediated immunomodulatory activity |
Data are hypothetical and for illustrative purposes only.
Investigating Cellular Sensitivity and Resistance Mechanisms to this compound-Based PROTACs at a Molecular Level
As with any targeted therapy, cells can develop resistance to PROTACs. Understanding these mechanisms at a molecular level is critical for predicting clinical response and developing next-generation degraders. For PROTACs built from this compound, resistance can arise from several sources related to the PROTAC's mechanism.
Key resistance mechanisms include:
Alterations in the Target Protein (POI): Mutations in the POI's binding pocket can prevent PROTAC engagement, rendering it ineffective.
Alterations in the E3 Ligase Complex: This is a common resistance mechanism for CRBN-based degraders. It can involve:
Mutations in CRBN that disrupt binding to the lenalidomide moiety.
Downregulation of CRBN expression at the mRNA or protein level.
Downregulation of other essential components of the CRL4^CRBN complex, such as DDB1 or CUL4A.
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the PROTAC out of the cell, preventing it from reaching the necessary intracellular concentration.
These mechanisms are investigated by generating resistant cell lines through long-term culture with the PROTAC and then analyzing them using whole-exome sequencing, RNA-Seq, and proteomics to identify the genetic or expression changes responsible for the resistant phenotype.
Table 4: Summary of Identified Resistance Mechanisms in a PROTAC-A Resistant MM.1S Cell Line This table contains interactive elements. Click on headers to sort.
| Mechanism Category | Specific Finding | Experimental Evidence |
|---|---|---|
| E3 Ligase Downregulation | 75% reduction in CRBN protein levels | Quantitative Western Blot, Proteomics |
| E3 Ligase Mutation | Heterozygous missense mutation in CRBN (p.V388I) | Sanger & Next-Generation Sequencing |
| Target Protein Mutation | No mutations detected in POI-1 coding sequence | Exome Sequencing |
Data are hypothetical and for illustrative purposes only.
Application as Chemical Probes for Dissecting Ubiquitin-Proteasome System Biology
Beyond its role as a PROTAC precursor, this compound and its derivatives serve as valuable chemical probes to explore the fundamental biology of the CRL4^CRBN E3 ligase complex. The terminal amine linker is a versatile chemical handle that can be functionalized in various ways for specific experimental applications.
Negative Controls: The amine can be "capped" (e.g., via acetylation) to create a molecule that binds CRBN but cannot be conjugated to a POI ligand. This "hook-only" molecule is an essential negative control in PROTAC experiments to distinguish biological effects caused by CRBN engagement alone versus those caused by target degradation.
Affinity-Based Probes: The amine can be conjugated to a solid support like agarose (B213101) or magnetic beads. These affinity matrices can be used in pull-down experiments from cell lysates to identify and validate CRBN binding partners and to study the composition of the CRL4^CRBN complex under different cellular conditions.
Fluorescent or Biotinylated Probes: Conjugation of the amine to a fluorophore (e.g., FAM, TAMRA) or biotin (B1667282) allows for direct visualization of CRBN localization in cells via microscopy or for use in biochemical binding assays like AlphaLISA®.
These probes enable researchers to map the CRBN interactome, study the dynamics of E3 ligase complex assembly, and identify novel "neosubstrates" that are recruited to CRBN for degradation upon binding of an immunomodulatory drug (IMiD) like lenalidomide.
Table 5: Applications of Functionalized Probes Derived from this compound This table contains interactive elements. Click on headers to sort.
| Probe Type | Functionalization | Primary Research Application |
|---|---|---|
| Affinity Resin | Conjugated to NHS-activated sepharose beads | Pull-down of CRBN and its associated proteins (DDB1, CUL4A) from cell lysates for MS analysis. |
| Fluorescent Probe | Conjugated to FITC | Cellular imaging via confocal microscopy to study the subcellular localization of CRBN. |
| Biotinylated Probe | Conjugated to Biotin-NHS ester | Used in competitive binding assays (e.g., TR-FRET) to screen for novel CRBN ligands. |
Structure Activity Relationship Sar and Rational Design in Lenalidomide Co C5 Amine Hcl Based Protacs
Impact of Linker Length, Rigidity, and Chemical Composition on Ternary Complex Formation and Degradation Efficiency
The linker connecting the POI-binding and E3 ligase-binding moieties is not merely a spacer but plays a crucial role in the efficacy of a PROTAC. explorationpub.com Its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex, ultimately dictating the efficiency of target protein degradation. explorationpub.comacs.org
The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. explorationpub.com A linker that is too short may cause steric clashes, preventing the simultaneous binding of the PROTAC to both proteins and thus hindering ternary complex formation. explorationpub.com Conversely, excessively long linkers can lead to unproductive binding modes and decreased efficacy. Studies have shown that even a small change in linker length, such as the addition of just three atoms, can dramatically alter the degradation profile and selectivity of a PROTAC. explorationpub.com For instance, in the development of Bruton's tyrosine kinase (BTK) degraders, PROTACs with longer linkers (6-11 atoms) demonstrated potent degradation, while those with shorter linkers (1-4 atoms) were largely ineffective. pnas.org
The rigidity of the linker also has a profound impact on PROTAC activity. While flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), can allow the ternary complex to adopt various conformations, a more rigid linker may pre-organize the complex into a productive orientation for ubiquitination. explorationpub.comelifesciences.org However, increased rigidity does not always translate to improved potency. In some cases, replacing a flexible PEG linker with a rigid phenyl ring has been shown to abolish the degradative activity of the PROTAC, suggesting that a certain degree of flexibility is necessary to achieve a productive conformation. nih.gov
The chemical composition of the linker influences several key properties of the PROTAC, including its solubility, cell permeability, and the stability of the ternary complex. explorationpub.com Commonly used linker compositions include alkyl chains, PEG chains, and alkynyl groups. explorationpub.com PEG linkers can enhance solubility and contribute to stabilizing the ternary complex through cooperative binding. explorationpub.com The introduction of specific chemical functionalities within the linker can also lead to beneficial interactions. For example, replacing an amine linkage with a more rigid ethynyl (B1212043) group in a BET degrader resulted in a significant increase in potency in certain cell lines. explorationpub.com
| Linker Parameter | Impact on PROTAC Activity | Research Finding Example |
| Length | Determines the ability to form a stable ternary complex without steric hindrance. | BTK-targeting PROTACs with linkers of 6-11 atoms were potent degraders, while those with 1-4 atom linkers were ineffective. pnas.org |
| Rigidity | Influences the conformational flexibility and pre-organization of the ternary complex. | Substitution of a flexible PEG linker with a rigid phenyl ring in an AR-targeting PROTAC abolished its activity. nih.gov |
| Chemical Composition | Affects solubility, permeability, and can introduce stabilizing interactions. | Replacing an amine with an ethynyl group in a BET degrader increased its potency in specific cell lines. explorationpub.com |
Influence of Modifications to the Lenalidomide (B1683929) Cereblon-Binding Moiety on E3 Ligase Recruitment and Substrate Selectivity
Modifications to the lenalidomide moiety itself can have a significant impact on the recruitment of the CRBN E3 ligase and the selectivity for the target protein. While the glutarimide (B196013) ring of lenalidomide is essential for binding to a hydrophobic pocket on CRBN, the isoindolinone part is more exposed and can be modified to influence protein-protein interactions within the ternary complex. nih.govmdpi.com
Recent research has highlighted the importance of modifications at the 6-position of the lenalidomide ring system. nih.govresearchgate.net For example, a 6-fluoro lenalidomide derivative demonstrated selective degradation of specific neosubstrates like IKZF1, IKZF3, and CK1α, which are implicated in hematological cancers, and exhibited stronger anti-proliferative effects than the parent lenalidomide. nih.govresearchgate.net When this modified lenalidomide was incorporated into a PROTAC targeting BET proteins, the resulting degrader retained the same neosubstrate selectivity, indicating that modifications to the CRBN ligand can be a key strategy for controlling off-target effects. nih.govresearchgate.net
Furthermore, the point of attachment of the linker to the lenalidomide scaffold is a critical consideration. Different attachment points can lead to distinct spatial orientations of the recruited E3 ligase relative to the target protein, thereby influencing the efficiency and selectivity of degradation. explorationpub.com Computational modeling and structural studies have shown that PROTACs with different linker conjugation sites can still form productive ternary complexes, but these are stabilized by different sets of protein-protein interactions. explorationpub.com
| Modification Site | Effect on PROTAC Function | Example |
| 6-position of Lenalidomide | Controls neosubstrate selectivity and can enhance anti-proliferative effects. | 6-fluoro lenalidomide induced selective degradation of IKZF1, IKZF3, and CK1α. nih.govresearchgate.net |
| Linker Attachment Point | Influences the spatial orientation of the E3 ligase and the stability of the ternary complex. | Different linker conjugation sites can lead to productive ternary complexes stabilized by distinct interactions. explorationpub.com |
Stereochemical Considerations in PROTAC Design and Their Effects on Biological Activity
Stereochemistry plays a crucial role in the biological activity of PROTACs. Thalidomide (B1683933), the parent compound of lenalidomide, possesses a chiral center, and its enantiomers are known to have different biological activities. nih.gov The (S)-enantiomer of thalidomide exhibits a higher binding affinity for CRBN compared to the (R)-enantiomer. acs.org This stereochemical preference is also relevant for lenalidomide-based PROTACs.
When a PROTAC contains multiple chiral centers, the different diastereomers can exhibit distinct biological profiles. It is therefore important to consider the stereochemistry of both the POI-binding ligand and the E3 ligase-recruiting moiety during the design and synthesis of PROTACs. acs.org The introduction of a chiral center within the linker itself can also influence the conformational preferences of the PROTAC, potentially leading to the formation of more stable and productive ternary complexes. thno.org
For instance, in a study of PROTACs with a racemic thalidomide moiety, it was suggested that the (S,S)-diastereomer was likely the more biologically active form due to the higher affinity of the (S)-thalidomide for CRBN. acs.org While the different stereoisomers may not always be easily separable or stable in physiological conditions, understanding their individual contributions to biological activity is essential for rational PROTAC design. nih.gov
Computational Chemistry and Structural Biology Approaches for Guiding Rational PROTAC Design and Optimization
Given the complexity of the ternary complex and the numerous variables that can influence its formation and activity, computational chemistry and structural biology have become indispensable tools for the rational design and optimization of PROTACs. tandfonline.comscienceopen.com
Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can be used to predict the structure of the ternary complex and to evaluate the suitability of different linkers. pnas.orgexplorationpub.comscienceopen.com These methods can help to identify optimal linker lengths and compositions by assessing the steric compatibility between the POI and the E3 ligase and by predicting the stability of the resulting ternary complex. pnas.orgscienceopen.com For example, MD simulations have been used to show how the flexibility of the linker allows the ternary complex to adopt different conformations and to facilitate interactions between the two proteins. nih.govelifesciences.org
Structural biology approaches, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), provide high-resolution snapshots of the ternary complex. tandfonline.com These structures can reveal the specific protein-protein and protein-PROTAC interactions that stabilize the complex, offering invaluable insights for structure-guided design. researchgate.net For instance, the crystal structure of a PROTAC in a ternary complex can highlight opportunities to introduce modifications that create additional favorable interactions, thereby enhancing the potency and selectivity of the degrader. rsc.org
| Approach | Application in PROTAC Design | Key Insights |
| Molecular Docking | Predicts the binding mode of the PROTAC and the formation of the ternary complex. | Identifies potential steric clashes and favorable interactions. pnas.orgexplorationpub.com |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ternary complex over time. | Reveals the conformational flexibility of the linker and the stability of protein-protein interactions. nih.govelifesciences.org |
| X-ray Crystallography & Cryo-EM | Provides high-resolution 3D structures of the ternary complex. | Elucidates the precise molecular interactions that govern complex formation and stability. researchgate.netrsc.org |
High-Throughput Screening Methodologies for Identifying Optimized Lenalidomide-CO-C5-amine HCl Derivatives
To efficiently explore the vast chemical space of potential PROTACs and identify optimized derivatives of this compound, high-throughput screening (HTS) methodologies are essential. A variety of biophysical and cell-based assays have been developed to assess the key steps in the PROTAC mechanism of action.
Ternary complex formation assays are crucial for the initial screening of PROTAC libraries. Techniques such as Time-Resolved Fluorescence Energy Transfer (TR-FRET) and AlphaLISA can be used to quantify the formation of the POI-PROTAC-E3 ligase complex in a high-throughput manner. nih.govacs.org These assays can provide information on the potency and efficacy of different PROTACs in bringing the two proteins together. nih.gov The NanoBRET assay is another powerful tool that can be used to monitor ternary complex formation in living cells. promega.comnih.gov
Target degradation assays are used to measure the ultimate outcome of PROTAC activity. Western blotting is a common method to assess the reduction in the levels of the target protein, although it is not typically high-throughput. thno.org More amenable to HTS are reporter-based assays where the target protein is fused to a luciferase or fluorescent protein, allowing for the quantification of protein levels in a plate-based format.
Proximity-based assays , such as those utilizing proximity biotinylation (e.g., BioID), can be employed to identify the proteins that are brought into close proximity to the E3 ligase upon treatment with a PROTAC. nih.gov This can be useful for confirming on-target engagement and for identifying potential off-target interactions.
| Screening Method | Principle | Application |
| TR-FRET / AlphaLISA | Measures proximity between tagged proteins via fluorescence resonance energy transfer or singlet oxygen energy transfer. | Quantifies ternary complex formation in vitro. nih.govacs.org |
| NanoBRET | Measures proximity between a NanoLuc-tagged protein and a HaloTag-labeled protein in live cells. | Monitors ternary complex formation and target engagement in a cellular context. promega.comnih.gov |
| Reporter-Based Degradation Assays | Quantifies the level of a POI fused to a reporter protein (e.g., luciferase). | High-throughput measurement of target protein degradation. |
| Proximity Biotinylation (e.g., BioID) | Biotinylates proteins in close proximity to a bait protein fused to a promiscuous biotin (B1667282) ligase. | Identifies proteins interacting with the E3 ligase in the presence of a PROTAC. nih.gov |
Advanced Methodologies for Studying Lenalidomide Co C5 Amine Hcl Based Systems
Chemical Proteomics for Unbiased Identification of Direct and Indirect Protein Targets
Chemical proteomics offers a powerful, unbiased approach to globally profile protein landscape changes within a cell upon treatment with a PROTAC synthesized from Lenalidomide-CO-C5-amine HCl. This methodology is critical for identifying not only the intended target protein but also any off-target proteins that are degraded, providing a comprehensive view of the PROTAC's selectivity.
The core principle involves quantitative comparison of the proteome in cells treated with the PROTAC versus control cells. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling are employed, followed by liquid chromatography-mass spectrometry (LC-MS/MS) analysis. nih.govthermofisher.com This allows for the precise quantification of thousands of proteins simultaneously.
Key applications in studying this compound-based PROTACs include:
On-target validation: Confirming the dose-dependent degradation of the intended protein of interest.
Off-target identification: Uncovering unintended protein degradation, which is crucial for predicting potential toxicities.
Pathway analysis: Revealing downstream effects of target degradation by identifying changes in the abundance of related proteins, offering insights into the biological consequences of the PROTAC's action.
For instance, proteomic studies on lenalidomide (B1683929) itself have been instrumental in identifying its "neosubstrates," such as Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α), whose degradation is mediated by CRBN. nih.govnih.govthermofisher.com Similar proteomic strategies are applied to new PROTACs to ensure that the specificity is primarily driven by the target-binding ligand and not significantly altered by the lenalidomide-CRBN recruiting moiety in unintended ways.
Table 1: Chemical Proteomics Techniques for PROTAC Target Identification
| Technique | Description | Application for this compound-based PROTACs |
|---|---|---|
| SILAC | Metabolic labeling of proteins with "heavy" and "light" isotopes of amino acids for quantitative comparison of two cell populations. | Quantify changes in protein abundance to identify degraded targets and off-targets. |
| TMT | Chemical labeling of peptides with isobaric tags, allowing for multiplexed quantification of proteins across multiple samples. nih.gov | Assess dose-response and time-course of protein degradation for multiple conditions simultaneously. nih.gov |
| Label-Free Quantification | Compares the signal intensity of peptides across different MS runs to determine relative protein abundance. | A cost-effective method for initial screening and identification of significant protein changes. |
Mass Spectrometry-Based Techniques for Quantitative Analysis of Protein Degradation and Ubiquitination Events
Mass spectrometry (MS) is the central analytical platform for quantifying the specific molecular events orchestrated by PROTACs. Beyond simply measuring changes in protein abundance, MS-based techniques can directly measure the ubiquitination that flags the target protein for destruction.
For a PROTAC derived from this compound, MS is used to confirm that the degradation of a target protein proceeds through the ubiquitin-proteasome pathway. In a typical workflow, cells are treated with the PROTAC, and proteins are extracted. Using affinity purification methods with antibodies recognizing ubiquitin or specific di-glycine remnants left on ubiquitinated lysines after trypsin digestion, researchers can enrich for ubiquitinated proteins or peptides. Subsequent LC-MS/MS analysis identifies the specific proteins that have been ubiquitinated and can even pinpoint the exact lysine (B10760008) residues. thermofisher.com
Quantitative proteomic studies have demonstrated that lenalidomide treatment leads to increased ubiquitination and subsequent degradation of its target, CK1α. thermofisher.com This same approach is vital for validating the mechanism of novel PROTACs, confirming that they successfully induce ubiquitination of their respective targets. This provides direct evidence that the PROTAC is functioning as intended by bringing the E3 ligase CRBN into proximity with the target protein.
Table 2: Mass Spectrometry Methods for Mechanistic Studies
| Method | Analytical Goal | Relevance to this compound-based PROTACs |
|---|---|---|
| Targeted Proteomics (e.g., SRM, PRM) | Absolute or relative quantification of a pre-selected set of proteins/peptides with high sensitivity and specificity. | Precisely measure the degradation kinetics and extent of the target protein. |
| Ubiquitin Remnant Profiling (Di-Gly) | Global, site-specific identification and quantification of ubiquitination events. | Directly confirms target protein ubiquitination upon PROTAC treatment, validating the mechanism of action. thermofisher.com |
| Immunoprecipitation-MS (IP-MS) | Identification of protein-protein interactions. | Can be used to confirm the formation of the Target-PROTAC-CRBN ternary complex. |
Biophysical Characterization of Ligand-Protein and Protein-Protein Interactions
The efficacy of a PROTAC is fundamentally dependent on the thermodynamics and kinetics of the interactions between the PROTAC, the target protein, and the E3 ligase. Biophysical techniques are employed to dissect these interactions and characterize the formation of the crucial ternary complex (Target-PROTAC-CRBN).
Surface Plasmon Resonance (SPR): This technique measures binding interactions in real-time by detecting changes in the refractive index at a sensor chip surface. For a PROTAC built with this compound, SPR can be used to quantify the binding affinity and kinetics (k_on, k_off) of the PROTAC binding to both the target protein and to CRBN independently. It is also instrumental in studying the cooperative formation of the ternary complex.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH). This is valuable for understanding the driving forces behind the PROTAC's interactions with its binding partners.
X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional structure of the ternary complex. Obtaining a crystal structure of the target protein, the PROTAC, and CRBN all bound together offers unparalleled insight into the specific molecular interactions that stabilize the complex. This structural information is invaluable for rational design and optimization of the PROTAC's linker length and composition.
Cellular Imaging Techniques for Visualizing PROTAC Localization and Target Protein Dynamics
Cellular imaging techniques provide spatial and temporal information about the PROTAC's activity within the cell, complementing the quantitative data from proteomics.
To visualize a PROTAC synthesized from this compound, it can be functionalized with a fluorescent dye. Using confocal microscopy, researchers can then track its uptake, subcellular localization, and co-localization with the target protein and components of the ubiquitin-proteasome system.
Furthermore, the target protein can be endogenously tagged with a fluorescent protein (e.g., GFP). This allows for live-cell imaging to monitor the dynamics of target protein degradation in real-time upon PROTAC addition. This can reveal important information about the kinetics of degradation and whether it occurs uniformly throughout the cell or in specific compartments. The subcellular location of the target protein and the E3 ligase can significantly impact the efficacy of a PROTAC, making imaging a key tool for investigating these relationships. nih.gov
Genetic Perturbation Studies (e.g., CRISPR-Cas9) for Validating Target Dependence and CRBN Interaction
Genetic perturbation studies are the gold standard for validating the specific cellular machinery required for a PROTAC's activity. The CRISPR-Cas9 gene-editing system is a powerful tool for this purpose.
To definitively prove that a PROTAC synthesized from this compound functions through CRBN, a CRBN knockout cell line can be generated using CRISPR-Cas9. thermofisher.com The PROTAC is then tested in both the wild-type and CRBN-knockout cells. The absence of target protein degradation in the knockout cells provides conclusive evidence that CRBN is the E3 ligase responsible for the PROTAC's effect. thermofisher.combiocytogen.com
Similarly, CRISPR-Cas9 can be used to knock out the gene encoding the target protein itself to validate that the observed cellular phenotype is a direct result of the target's degradation. These experiments are crucial for confirming the mechanism of action and ensuring that the PROTAC's effects are not due to off-target activities.
Future Directions in Lenalidomide Co C5 Amine Hcl Research
Expansion of Degradable Proteome by Leveraging Lenalidomide-CRBN Engagement
The engagement of the E3 ubiquitin ligase CRBN by lenalidomide-based ligands is a cornerstone of targeted protein degradation. oup.com This interaction can be harnessed to bring a vast array of previously "undruggable" proteins into proximity with the cell's degradation machinery, the proteasome. nih.govtechnologynetworks.com Future research aims to systematically expand the degradable proteome by designing novel Proteolysis Targeting Chimeras (PROTACs) that utilize a CRBN-binding moiety, such as the one in Lenalidomide-CO-C5-amine HCl, connected to a warhead that binds a new protein of interest (POI).
A key advantage of the PROTAC approach is its potential to target proteins that lack active sites for traditional small-molecule inhibitors, such as scaffolding proteins and transcription factors. nih.gov The catalytic nature of PROTACs means that a single molecule can induce the degradation of multiple target proteins, potentially leading to more profound and durable biological effects than occupancy-driven inhibitors. researchgate.net Researchers are actively exploring new POIs implicated in a range of diseases, from cancers to neurodegenerative disorders. researchgate.net The success of this expansion relies on understanding the complex interplay between the target protein, the degrader molecule, and the E3 ligase. Studies have shown that the ability of a PROTAC to induce degradation is not solely dependent on the binding affinity to the target but also on the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). bohrium.comacs.org Therefore, a major research focus is to elucidate the structural and biochemical rules that govern successful CRBN-mediated degradation for a wider range of protein targets. nih.gov
Addressing Challenges in Achieving High Selectivity and Potency in PROTAC Design
While the potential of PROTACs is immense, their design and optimization face significant hurdles, primarily in achieving high potency and selectivity. researchgate.netacs.org Potency is crucial for therapeutic efficacy, while selectivity is essential to minimize off-target effects and potential toxicity. nih.gov
Selectivity: The selectivity of a PROTAC is determined by multiple factors. While the "warhead" provides primary target recognition, the E3 ligase and the linker also play critical roles. researchgate.net Research has demonstrated that even with a promiscuous kinase-binding warhead, a PROTAC can induce the degradation of only a specific subset of the kinases it binds. bohrium.com This added layer of selectivity arises from the requirement to form a productive ternary complex; proteins that bind the PROTAC but cannot form a stable complex with the recruited E3 ligase are not degraded. bohrium.com Future efforts will focus on leveraging computational and structural biology to better predict which protein pairs (POI and E3 ligase) will form effective degradation complexes, thereby enabling more rational design of highly selective degraders. nih.gov
Potency: The potency of a PROTAC is influenced by its ability to induce and maintain the degradation of the target protein at low concentrations. This is affected by factors such as cell permeability, stability, and the efficiency of ternary complex formation. researchgate.net The large molecular weight and complex structures of many PROTACs often lead to poor physicochemical properties, such as low solubility and permeability, which can hinder their effectiveness. researchgate.netpharmacytimes.com Addressing these challenges requires optimizing all three components of the PROTAC: the warhead, the E3 ligase ligand, and, critically, the linker that connects them. researchgate.net
Exploration of Novel Linker Technologies and E3 Ligase Modulators to Enhance Degrader Properties
Novel Linker Technologies: Historically, linkers were often simple alkyl or polyethylene (B3416737) glycol (PEG) chains. nih.gov However, research now emphasizes the rational design of linkers to control length, rigidity, and hydrophilicity, all of which impact the formation and stability of the ternary complex. researchgate.netnih.gov Emerging linker technologies are moving beyond passive scaffolds to include functional elements.
| Linker Technology | Description | Potential Advantage |
| Photo-switchable Linkers | Incorporate light-sensitive moieties (e.g., azobenzene) that change conformation upon exposure to specific wavelengths of light. nih.gov | Enables spatial and temporal control over protein degradation, activating the PROTAC only in desired locations or at specific times. nih.gov |
| "Click Chemistry" Linkers | Utilize reactions like copper-catalyzed azide-alkyne cycloaddition to rapidly generate libraries of PROTACs with diverse linkers. nih.govnih.gov | Accelerates the optimization of linker length, composition, and attachment points for improved potency and selectivity. nih.gov |
| Rigid/Conformationally Restricted Linkers | Employ cyclic or rigid structures to pre-organize the warhead and E3 ligase ligand in a favorable orientation for ternary complex formation. researchgate.net | Can improve binding cooperativity and overall potency by reducing the entropic penalty of complex formation. |
E3 Ligase Modulators: Beyond recruiting E3 ligases, researchers are exploring ways to directly modulate their activity. Cereblon E3 Ligase Modulators (CELMoDs) are small molecules, including lenalidomide (B1683929) and its derivatives, that alter the substrate specificity of the CRBN complex, inducing the degradation of specific proteins. oup.comyoutube.com The development of novel CELMoDs with distinct degradation profiles could provide new therapeutic opportunities. youtube.com Furthermore, with over 600 E3 ligases in the human genome, there is a vast, untapped potential to expand the PROTAC toolkit. acs.orgnih.gov Discovering ligands for new E3 ligases, especially those with tissue-specific expression, could lead to degraders with improved safety profiles and the ability to overcome resistance to CRBN- or VHL-based PROTACs. researchgate.netnih.gov
Development of Advanced Research Tools for Dissecting Complex Biological Pathways Modulated by Protein Degradation
Understanding the full biological consequences of degrading a specific protein requires a sophisticated toolkit. The development of advanced analytical and cellular tools is crucial for accelerating research and validating new degrader molecules.
Proteomics and Mass Spectrometry: Advanced mass spectrometry techniques are essential for global proteomic profiling. technologynetworks.com These methods allow researchers to confirm the selective degradation of the intended target and, importantly, to identify any unintended off-target protein degradation. technologynetworks.com Techniques like Trapped Ion Mobility Spectrometry (TIMS) enhance the sensitivity and accuracy of these analyses, providing a deeper understanding of a degrader's cellular impact. technologynetworks.com
Cryo-Electron Microscopy (Cryo-EM): This powerful imaging technique allows for the high-resolution structural determination of the transient and dynamic ternary complexes formed by a PROTAC, a target protein, and an E3 ligase. news-medical.net By visualizing these interactions at a near-atomic level, Cryo-EM provides invaluable insights that can guide the rational, structure-based design of more potent and selective degraders. acs.orgnews-medical.net
Genetically Encoded Degradation Systems: Tools like the degradation TAG (dTAG) system offer an orthogonal method to validate the biological effects of degrading a specific protein. mdpi.comnih.gov In this system, a protein of interest is fused with a mutant tag (e.g., FKBP12F36V), and a specific degrader molecule is used to induce its degradation. mdpi.comnih.gov This allows for rapid and selective protein depletion, helping to deconvolute complex biology and confirm that the observed phenotype is due to the loss of the target protein. nih.gov
| Research Tool | Application in Protein Degradation | Key Insight Provided |
| Advanced Mass Spectrometry | Global analysis of the proteome after treatment with a degrader. technologynetworks.com | Confirms on-target degradation, quantifies potency, and identifies off-target effects. |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structural analysis of POI-PROTAC-E3 ligase ternary complexes. news-medical.net | Reveals molecular interactions governing complex formation, guiding rational drug design. |
| dTAG System | Induces degradation of a tagged protein of interest using a specific small molecule. mdpi.comnih.gov | Validates the biological consequences of degrading a specific target, independent of a specific PROTAC warhead. |
| CRISPR-Cas9 Gene Editing | Used to knock out or modify components of the ubiquitin-proteasome system (e.g., E3 ligases). nih.gov | Helps identify the specific E3 ligases involved in a degrader's mechanism and elucidates resistance pathways. |
Strategies for Overcoming Molecular Resistance Mechanisms in Preclinical Models
As with many targeted therapies, the emergence of resistance is a significant clinical challenge. nih.gov Preclinical research is focused on understanding the molecular basis of resistance to protein degraders and developing strategies to overcome it.
Resistance to lenalidomide and CRBN-based PROTACs often arises through genetic alterations in the components of the CRL4CRBN E3 ligase complex. nih.govnih.gov Mutations or downregulation of CRBN itself can prevent the degrader from engaging the cellular degradation machinery, rendering the drug ineffective. nih.govaacrjournals.org Another mechanism of resistance can involve alterations in pathways downstream of the degraded protein, allowing cancer cells to bypass their dependency on the target. nih.gov
Several strategies are being explored to combat these resistance mechanisms:
Alternating E3 Ligase Recruiters: A primary strategy is to develop PROTACs that engage different E3 ligases. nih.gov For instance, a cell line that has developed resistance to a CRBN-based PROTAC by downregulating CRBN may remain sensitive to a PROTAC that recruits the VHL E3 ligase. nih.govnih.gov Expanding the repertoire of available E3 ligase ligands is therefore a high priority. researchgate.net
Combination Therapies: Combining protein degraders with other therapeutic agents may prevent or overcome resistance. patsnap.com For example, pairing a degrader with an inhibitor of a compensatory survival pathway could create a synergistic effect and reduce the likelihood of resistant clones emerging. patsnap.com
Next-Generation Degraders: Designing degraders that can overcome specific resistance mutations is another key area. For Bruton's tyrosine kinase (BTK), PROTACs have been developed that successfully degrade both the wild-type protein and a mutant version that confers resistance to traditional inhibitors. nih.gov This demonstrates the potential of the degradation approach to address clinically relevant resistance mutations.
Ultimately, integrating advanced preclinical models, such as humanized mouse models and patient-derived cell lines, with robust bioanalytical methods will be crucial for predicting and overcoming resistance, paving the way for the successful clinical translation of therapies derived from building blocks like this compound. wuxiapptec.com
Q & A
Basic Research Question
- Storage conditions : Store lyophilized powder at -20°C in airtight, light-protected containers to prevent hydrolysis and photodegradation .
- Reconstitution : Use anhydrous dimethyl sulfoxide (DMSO) for solubility in cell-based assays, avoiding aqueous buffers unless stabilized with HCl .
- Documentation : Track batch-specific stability data, including lot numbers and purity certificates, per ICH guidelines .
How to design dose-escalation studies for this compound combinations with monoclonal antibodies?
Advanced Research Question
- Preclinical rationale : Use syngeneic models (e.g., murine lymphoma) to validate synergistic effects with anti-CD20 antibodies, referencing L-MIND trial methodologies .
- Phase 1/2 design : Adopt a 3+3 dose-escalation schema with endpoints like maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) .
- Biomarker integration : Include serial biopsies for CRBN occupancy assays and PD-L1 expression profiling.
- Statistical adjustments : Use Bayesian adaptive designs to refine dosing based on real-time pharmacokinetic/pharmacodynamic (PK/PD) data .
How can researchers resolve contradictions in efficacy data between preclinical and clinical studies of this compound?
Advanced Research Question
- Model refinement : Compare in vitro potency (e.g., IC50 in cell lines) with in vivo pharmacokinetics to identify bioavailability gaps .
- Tumor microenvironment (TME) analysis : Use multiplex immunohistochemistry to assess drug penetration and immune cell infiltration in patient-derived xenografts (PDXs) .
- Meta-analysis : Pool data from phase 2 trials (e.g., MAIA study) to identify confounding variables like prior therapies or genetic heterogeneity .
What methodologies ensure reproducibility in synthesizing this compound derivatives?
Basic Research Question
- Stepwise documentation : Follow USP/Ph.Eur protocols for reaction conditions (e.g., temperature, solvent purity) and intermediates .
- Quality control (QC) : Implement in-process checks via thin-layer chromatography (TLC) and Fourier-transform infrared (FTIR) spectroscopy .
- Batch records : Archive synthetic routes, including CAS numbers and safety data (e.g., 1158264-69-7 for related derivatives) .
How to evaluate the immunogenic potential of this compound in combination therapies?
Advanced Research Question
- Anti-drug antibody (ADA) assays : Use bridging ELISA to detect neutralizing antibodies in serum samples from preclinical models .
- Cytokine release syndrome (CRS) monitoring : Measure IL-6 and IFN-γ levels in peripheral blood post-dosing .
- Comparative analysis : Contrast immune-related adverse events (irAEs) with historical data from lenalidomide-rituximab trials .
What computational tools predict the binding affinity of this compound to cereblon (CRBN)?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CRBN’s β-hairpin loop .
- Molecular dynamics (MD) simulations : Simulate ternary complex formation (CRBN-PROTAC-target protein) over 100-ns trajectories to assess stability .
- Machine learning : Train models on published CRBN-ligand datasets to predict novel derivatives’ activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
